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CK2-IN-7

Kinase selectivity profiling DiscoverX scanMAX Chemical probe qualification

CK2-IN-7 (CAS 2920559-18-6, C₁₉H₁₄N₄O₂, MW 330.34) is designated as compound 2 in the primary literature—a naphthyridine-based, ATP-competitive inhibitor of casein kinase 2 (CK2) catalytic subunits CK2α and CK2α′. It was developed as a highly selective chemical probe within the naphthyridine chemotype, the same scaffold from which the clinical-stage CK2 inhibitor silmitasertib (CX-4945) was derived.

Molecular Formula C16H11BrN2O2S
Molecular Weight 375.24
Cat. No. B1192524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK2-IN-7
SynonymsCK2-IN-7;  CK2 IN7;  CK2IN7
Molecular FormulaC16H11BrN2O2S
Molecular Weight375.24
Structural Identifiers
SMILESO=C(O)C1=CC=C(NC2=NC(C3=CC=CC(Br)=C3)=CS2)C=C1
InChIInChI=1S/C16H11BrN2O2S/c17-12-3-1-2-11(8-12)14-9-22-16(19-14)18-13-6-4-10(5-7-13)15(20)21/h1-9H,(H,18,19)(H,20,21)
InChIKeyBQIQIDNGQSNUJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CK2-IN-7 (Compound 2): A Naphthyridine-Based, Kino me-Selective Chemical Probe for Casein Kinase 2


CK2-IN-7 (CAS 2920559-18-6, C₁₉H₁₄N₄O₂, MW 330.34) is designated as compound 2 in the primary literature—a naphthyridine-based, ATP-competitive inhibitor of casein kinase 2 (CK2) catalytic subunits CK2α and CK2α′ [1]. It was developed as a highly selective chemical probe within the naphthyridine chemotype, the same scaffold from which the clinical-stage CK2 inhibitor silmitasertib (CX-4945) was derived. CK2-IN-7 is characterized by a methylene spacer linking its pendant aryl ring to the tricyclic core, a structural feature that enables a unique π-stacking interaction with His160 in the CK2α ATP pocket and underlies its kinome-wide selectivity .

Why CK2-IN-7 Cannot Be Interchanged with CX-4945, SGC-CK2-1, or Other CK2 Inhibitors


CK2 inhibitors spanning the ATP-competitive naphthyridine class (CX-4945, CX-5011), the pyrazolopyrimidine class (SGC-CK2-1), and the allosteric 2-aminothiazole class exhibit profoundly divergent selectivity profiles, binding modes, and cellular pharmacodynamics [1]. For example, CX-4945 lacks kinome-wide selectivity (S10 = 0.069, 28 off-target kinases with PoC < 10), limiting its utility as a specific chemical probe, whereas SGC-CK2-1, although highly selective, suffers from extremely low aqueous solubility (3.7 μM) that constrains its use in cell-based assays [2]. Substituting CK2-IN-7 with either comparator would compromise either target specificity (CX-4945) or experimental tractability in cellular systems (SGC-CK2-1). The quantitative evidence below establishes the dimensions along which CK2-IN-7 occupies a distinct, decision-relevant position in the CK2 inhibitor landscape.

CK2-IN-7: Quantitative Differential Evidence Versus Closest Comparators


Kinome-Wide Selectivity (S10 Score): CK2-IN-7 Matches SGC-CK2-1 and Outperforms CX-4945 by ~10-Fold

In the DiscoverX scanMAX kinome-wide profiling panel at 1 μM, CK2-IN-7 (compound 2) achieved an S10(1 μM) selectivity score of 0.007 with only 3 kinases exhibiting a Percent of Control (PoC) < 10. This selectivity metric is equivalent to that of SGC-CK2-1 (S10 = 0.007, 3 kinases with PoC < 10) and is approximately 10-fold superior to CX-4945 (S10 = 0.069, 28 kinases with PoC < 10) [1]. The S10 score represents the fraction of screened wild-type human kinases potently bound at 1 μM; a lower value indicates fewer off-target engagements and thus greater kinome-wide selectivity.

Kinase selectivity profiling DiscoverX scanMAX Chemical probe qualification Off-target deconvolution

Kinase Enzymatic Potency and Selectivity Window: 200-Fold Separation Between CK2α and the Next Most Potently Inhibited Kinase

Orthogonal enzymatic assays confirmed that CK2-IN-7 inhibits CK2α and CK2α′ with IC50 values ≤ 3 nM. Among the 13 kinases identified from DiscoverX scanMAX profiling (PoC < 35), HIPK2 was the next most potently inhibited kinase with an enzymatic IC50 of 600 nM, establishing a 200-fold selectivity window between CK2α inhibition and the strongest off-target activity [1]. By contrast, CX-4945 inhibits multiple off-target kinases—including CLK2 (IC50 = 4 nM), DYRK1A (IC50 = 6.8 nM), and DYRK1B (IC50 = 6.4 nM)—with potencies comparable to or exceeding its CK2 activity, meaning no comparable selectivity window exists [2]. SGC-CK2-1 has a reported selectivity window of approximately 200-fold against HIPK2 as well [3], confirming that CK2-IN-7 achieves similar target specificity while operating through a chemically distinct naphthyridine scaffold.

Enzymatic IC50 CK2α selectivity window HIPK2 counter-screen Orthogonal assay validation

Aqueous Solubility: CK2-IN-7 Surpasses SGC-CK2-1 by ~57-Fold, Enabling Higher-Concentration Cellular Assays

Kinetic solubility assessment in aqueous buffer revealed CK2-IN-7 to have a solubility of 210.8 μM, markedly exceeding that of SGC-CK2-1 (3.7 μM) by approximately 57-fold [1]. CX-4945 demonstrated solubility of 277.1 μM in the same assay. All naphthyridine analogues tested were more soluble than SGC-CK2-1 when evaluated side-by-side. The low solubility of SGC-CK2-1 precluded its evaluation in the Parallel Artificial Membrane Permeability Assay (PAMPA), whereas CK2-IN-7 was compatible with this assay [1]. The solubility of CK2-IN-7 was measured as greater than 75% of the dose concentration, indicating that the actual solubility is likely higher than the reported value.

Kinetic solubility Aqueous solubility Cellular assay compatibility Chemical probe formulation

Cellular Permeability: CK2-IN-7 Demonstrates Superior PAMPA Permeability Compared to CX-4945

In the Parallel Artificial Membrane Permeability Assay (PAMPA), CK2-IN-7 (compound 2) and its matched negative control compound 7 both demonstrated effective permeability (Pe) values correlating with a human fraction absorbed (%FA) greater than 80%, indicating good passive membrane permeability [1]. Direct comparison established that both compound 2 and compound 7 are more permeable than CX-4945 in this assay [1]. Cellular target engagement was confirmed via NanoBRET assays, with CK2-IN-7 exhibiting CK2α IC50 = 920 nM and CK2α′ IC50 = 200 nM (both representing cellular, not biochemical, target engagement) [1]. Although SGC-CK2-1 (CK2α IC50 = 36 nM, CK2α′ IC50 = 16 nM in NanoBRET) is more potent in cellular target engagement, its poor aqueous solubility prevented PAMPA assessment, leaving its passive permeability uncharacterized in this comparative study.

PAMPA permeability Cellular target engagement Fraction absorbed NanoBRET

Chemotype-Specific Anti-Cancer Activity: CK2-IN-7 Elicits Differential Viability Effects in Multiple Myeloma Cells Versus Other Naphthyridine Analogs

In a panel of multiple myeloma cell lines treated with 1 μM of each compound for 5 days, CK2-IN-7 (compound 2) reduced viability of AMO-1 parental cells to 44% and L363 parental cells to 36% of untreated controls. In contrast, the naphthyridine analogs CX-4945, CX-5011, and CX-5033 did not reduce viability in these same cell lines at the same concentration [1]. SGC-CK2-1 produced an even more pronounced reduction (9–22% viability in AMO-1 and L363 cells), which the authors attributed to its ~11-fold greater potency in the CK2α′ NanoBRET assay and ~26-fold greater potency in the CK2α NanoBRET assay relative to CK2-IN-7 [1]. None of the compounds affected the viability of drug-resistant AMO-1 (pomalidomide-resistant) or L363 (carfilzomib-resistant, bortezomib-resistant) sublines, nor did they impact JJN3 cells. These data reveal a chemotype-specific response pattern wherein CK2-IN-7 demonstrates activity that is qualitatively distinct from other naphthyridine analogs (CX-4945, CX-5011, CX-5033) and quantitatively distinct from SGC-CK2-1.

Multiple myeloma Cancer cell viability Chemotype-specific pharmacology CK2 inhibitor comparison

Matched Negative Control Availability: Structurally Related Compound 7 Enables Rigorous Chemical Probe Experiments

A structurally matched negative control compound (compound 7) was designed and synthesized alongside CK2-IN-7 (compound 2). Compound 7 retains the naphthyridine scaffold but lacks the key hinge-binding nitrogen at the 'X' position (replaced by carbon), abolishing its ability to engage CK2. In CK2α and CK2α′ NanoBRET cellular target engagement assays, compound 7 did not bind either kinase at concentrations up to 10 μM [1]. When profiled in the DiscoverX scanMAX panel at 1 μM, only a single kinase (PIP5K1C) was bound with PoC < 35, confirming excellent kinome-wide selectivity for the negative control as well [1]. This matched negative control is absent for CX-4945 and CX-5011, for which no structurally analogous, CK2-inactive compounds have been reported as part of a chemical probe set, and for SGC-CK2-1, for which a structurally matched negative control has not been widely characterized as part of the published probe set.

Chemical probe best practice Negative control Structure-activity relationship Kinase inhibitor selectivity validation

CK2-IN-7: Recommended Scientific and Industrial Application Scenarios Based on Quantitative Evidence


High-Confidence CK2 Target Deconvolution in Cellular Signaling Studies

Researchers seeking to unambiguously attribute a cellular phenotype to CK2 inhibition—as opposed to off-target kinase engagement—should employ CK2-IN-7 as their primary chemical probe. Its kinome-wide S10 score of 0.007 (only 3 kinases with PoC < 10) and 200-fold enzymatic selectivity window to HIPK2 [1] provide substantially greater target specificity than CX-4945 (S10 = 0.069, 28 off-targets). The availability of matched negative control compound 7 [1] enables the rigorous two-compound experimental design recommended by the Chemical Probes Portal, allowing unambiguous discrimination between on-target CK2-mediated effects and scaffold-derived artifacts.

Cellular Pharmacology Studies Requiring High Test Compound Concentrations

For dose-response studies in cell culture where high micromolar concentrations are needed—such as full dose-response curves or experiments in cell lines with moderate CK2 dependence—CK2-IN-7's kinetic solubility of 210.8 μM [1] makes it a more practical choice than SGC-CK2-1 (solubility 3.7 μM). The 57-fold solubility advantage ensures compound remains in solution across a wider concentration range, reducing the risk of precipitation artifacts. Combined with validated passive permeability (PAMPA Pe predicting >80% human fraction absorbed) [1], CK2-IN-7 provides reliable intracellular exposure for cellular pharmacology experiments.

Orthogonal Chemotype Validation in Multiple Myeloma Drug Discovery

In multiple myeloma research programs evaluating CK2 as a therapeutic target, CK2-IN-7 provides an orthogonal chemotype to both the naphthyridine clinical candidate CX-4945 and the pyrazolopyrimidine probe SGC-CK2-1. The differential viability responses observed in AMO-1 and L363 parental cell lines (CK2-IN-7 reducing viability to 36–44% while CX-4945/CX-5011/CX-5033 showed no effect at 1 μM) [1] demonstrate that CK2-IN-7 accessess a pharmacologically distinct response profile. This makes it an essential tool for distinguishing chemotype-dependent anti-cancer effects from target-dependent effects mediated specifically through CK2 catalytic inhibition.

Structural Biology and Medicinal Chemistry of the Naphthyridine CK2 Scaffold

The solved co-crystal structure of CK2-IN-7 bound to CK2α (PDB: 8BGC) [1] reveals a unique π-stacking interaction with His160 enabled by the methylene spacer in the pendant aryl ring—a structural feature absent in CX-4945, CX-5011, and CX-5279. This structural information supports structure-based drug design efforts aimed at further optimizing naphthyridine-based CK2 inhibitors for improved potency, selectivity, or drug-like properties. Medicinal chemistry teams can leverage CK2-IN-7 as a reference compound for SAR exploration around the R1 position, which the co-crystal structure shows is solvent-exposed and tolerant of modification without compromising the core hinge-binding interaction.

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